molecular formula C10H15BrF3NO2 B14033186 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate

2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate

Cat. No.: B14033186
M. Wt: 318.13 g/mol
InChI Key: BFXNKMMTCRMIPI-UHFFFAOYSA-N
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Description

2-Bromo-7-azaspiro[35]nonane trifluoroacetate is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate typically involves the reaction of 2-bromo-7-azaspiro[3.5]nonane with trifluoroacetic acid. One common method includes adding trifluoroacetic acid to a solution of 2-bromo-7-azaspiro[3.5]nonane in dichloromethane at 0°C. The reaction mixture is then stirred at room temperature for about an hour, after which the product is obtained by concentrating the mixture under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroacetate groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2-Bromo-7-azaspiro[3.5]nonane-7-carboxylate
  • 2-Oxa-6-azaspiro[3.3]heptane

Uniqueness

2-Bromo-7-azaspiro[3Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various reactions .

Properties

Molecular Formula

C10H15BrF3NO2

Molecular Weight

318.13 g/mol

IUPAC Name

2-bromo-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14BrN.C2HF3O2/c9-7-5-8(6-7)1-3-10-4-2-8;3-2(4,5)1(6)7/h7,10H,1-6H2;(H,6,7)

InChI Key

BFXNKMMTCRMIPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)Br.C(=O)(C(F)(F)F)O

Origin of Product

United States

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